2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Catalog No.
S13812341
CAS No.
M.F
C10H15ClO
M. Wt
186.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldeh...

Product Name

2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

IUPAC Name

2-(2-chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde

Molecular Formula

C10H15ClO

Molecular Weight

186.68 g/mol

InChI

InChI=1S/C10H15ClO/c11-4-3-10(7-12)6-8-1-2-9(10)5-8/h7-9H,1-6H2

InChI Key

AVLGIILLFCHZME-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2(CCCl)C=O

2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde is a bicyclic compound characterized by its unique bicyclo[2.2.1] structure, which consists of a seven-membered carbon ring system with a chloroethyl group and a carbaldehyde functional group. Its molecular formula is C8H12ClOC_8H_{12}ClO, and it has a molecular weight of approximately 174.64 g/mol. This compound is known for its potential applications in organic synthesis and medicinal chemistry due to its reactive functionalities.

  • Nucleophilic Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, where nucleophiles displace the chlorine atom.
  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or further oxidized to yield other functional groups.
  • Reduction: The aldehyde can also be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Cycloaddition Reactions: The bicyclic structure allows for potential cycloaddition reactions, particularly with dienes.

Research indicates that bicyclic compounds similar to 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde may exhibit various biological activities, including antitumor properties. For instance, some derivatives have shown selective cytotoxicity against cancer cell lines, suggesting potential as therapeutic agents in oncology . The specific biological activity of this compound requires further investigation to establish its efficacy and mechanism of action.

Several synthetic routes have been developed for creating 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde:

  • Diels-Alder Reaction: This method involves the reaction of cyclopentadiene with suitable dienophiles to form the bicyclic structure, followed by chlorination and aldehyde formation through subsequent reactions.
  • Chlorination of Bicyclo[2.2.1]heptane Derivatives: Starting from bicyclo[2.2.1]heptane, chlorination can introduce the chloroethyl group at the desired position.
  • Formylation: The introduction of the aldehyde group can be achieved through formylation reactions using reagents like formic acid or related compounds.

The compound has potential applications in:

  • Organic Synthesis: As a building block for synthesizing more complex organic molecules.
  • Medicinal Chemistry: Investigated for its potential use in developing new antitumor drugs or other therapeutic agents due to its biological activity.
  • Chemical Research: Useful in studies exploring reaction mechanisms involving bicyclic systems.

Interaction studies are essential to understand how 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde interacts with biological targets, such as enzymes or receptors. Preliminary studies may focus on its binding affinity to specific proteins involved in cancer pathways, assessing its potential as a lead compound for drug development.

Several compounds share structural similarities with 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde:

Compound NameStructure TypeUnique Features
Bicyclo[2.2.1]heptane-2-carboxylic acidCarboxylic AcidContains a carboxyl group instead of an aldehyde
Bicyclo[3.3.0]octaneLarger Bicyclic CompoundDifferent ring size and reactivity
Bicyclo[4.4.0]decaneLarger Bicyclic CompoundMore complex structure with different properties
1-Chlorobicyclo[3.3.0]octaneChlorinated Bicyclic CompoundSimilar chlorination but different ring structure

Uniqueness

The uniqueness of 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde lies in its combination of a chloroethyl group and an aldehyde functional group within a bicyclic framework, which provides distinct reactivity patterns compared to other bicyclic compounds listed above. This makes it particularly valuable for targeted synthesis in organic chemistry and potential applications in medicinal chemistry.

Core Bicyclo[2.2.1]heptane Framework

The bicyclo[2.2.1]heptane system, also known as norbornane, consists of a seven-membered carbon ring with two fused cyclopentane rings. This structure imposes significant steric strain due to its bridgehead carbons, which adopt a non-planar geometry. In 2-(2-Chloroethyl)bicyclo[2.2.1]heptane-2-carbaldehyde, the bridgehead carbon (C2) bears both the chloroethyl (-CH$$2$$CH$$2$$Cl) and carbaldehyde (-CHO) groups, creating a sterically congested environment that influences reactivity. The compound’s rigidity and electronic properties are comparable to other norbornane derivatives, such as 5-norbornene-2-carboxaldehyde, which shares the same bicyclic backbone but features a double bond and carboxaldehyde group.

Table 1: Comparison of Bicyclo[2.2.1]heptane Derivatives

CompoundSubstituentsFunctional GroupsMolecular Formula
2-(2-Chloroethyl)-bridgehead-carbaldehydeC2: -CH$$2$$CH$$2$$Cl, -CHOAldehyde, ChloroalkylC$${10}$$H$${15}$$ClO
5-Norbornene-2-carboxaldehydeC5: Double bond, C2: -CHOAldehyde, AlkeneC$$8$$H$${10}$$O
2-Chloro-2-methylnorbornaneC2: -Cl, -CH$$_3$$Chloro, MethylC$$8$$H$${13}$$Cl

Electronic and Steric Effects

The carbaldehyde group introduces an electron-withdrawing effect at the bridgehead, polarizing adjacent C-Cl and C-C bonds. This polarization enhances susceptibility to nucleophilic attack at the chloroethyl chain or aldol condensation at the aldehyde site. Steric hindrance from the bicyclic framework further directs regioselectivity in reactions, as demonstrated in studies of analogous norbornane aldehydes. For example, the Diels-Alder adducts of similar aldehydes exhibit preferential endo stereochemistry due to orbital alignment and steric factors.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

186.0811428 g/mol

Monoisotopic Mass

186.0811428 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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